2-Methoxy-5-methylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOHLSFNBKNRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399838 | |

| Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59741-04-7 | |

| Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-5-METHYLPHENYL ISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-methylphenyl isocyanate (CAS Number 59741-04-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenyl isocyanate is an aromatic isocyanate, a class of organic compounds characterized by the reactive -N=C=O functional group. This functional group makes it a valuable reagent in organic synthesis, particularly for the preparation of ureas, carbamates, and other derivatives. Its substituted phenyl ring, featuring both a methoxy and a methyl group, influences its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development, particularly as a scaffold for sigma-2 (σ2) receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 59741-04-7 | N/A |

| Molecular Formula | C₉H₉NO₂ | N/A |

| Molecular Weight | 163.17 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |

| Boiling Point | 240 °C (lit.) | N/A |

| Melting Point | 25-26 °C (lit.) | N/A |

| Density | 1.112 g/mL at 25 °C (lit.) | N/A |

| Refractive Index | n20/D 1.537 (lit.) | N/A |

| Synonyms | 2-Isocyanato-1-methoxy-4-methylbenzene, 6-Methoxy-m-tolyl isocyanate | N/A |

Synthesis

Phosgenation of 2-Methoxy-5-methylaniline

The most common industrial method for the preparation of isocyanates is the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).

General Experimental Protocol (Adapted from a general procedure for aniline phosgenation):

To a stirred solution of triphosgene (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-methoxy-5-methylaniline (3.0 eq.) in anhydrous DCM is added dropwise at 0 °C. The reaction mixture is then slowly warmed to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Curtius Rearrangement of 2-Methoxy-5-methylbenzoyl Azide

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[2][3] The carboxylic acid is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas.[2][3]

Workflow for Curtius Rearrangement:

References

Technical Guide on the Physical Properties of m-Tolyl Isocyanate

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of m-tolyl isocyanate.

Chemical Identity

m-Tolyl isocyanate, also known as 3-methylphenyl isocyanate, is an aromatic organic compound. The isocyanate group is highly reactive, making it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2]

-

Synonyms: 3-Methylphenyl isocyanate, m-Isocyanatotoluene, meta-tolyl isocyanate[3][4][5]

-

Chemical Structure:

Physical Properties

The physical properties of m-tolyl isocyanate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Units | Reference |

| Appearance | Clear colorless to pale yellow liquid | - | [2] |

| Boiling Point | 75-76 (at 12 mmHg) | °C | [2][6][7][8][10] |

| 275-278 | °C | ||

| Density | 1.033 (at 25°C) | g/mL | [2][6][7] |

| Refractive Index | 1.5305 (at 20°C) | - | [2][6] |

| Flash Point | 65 | °C | [1][7] |

| Vapor Pressure | 56.3 | Pa | [10] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of m-tolyl isocyanate are not explicitly available in the searched literature. However, standard methods for determining these properties for liquid organic compounds are well-established.

-

Boiling Point Determination: The boiling point can be determined using methods such as distillation under atmospheric or reduced pressure according to standard organic chemistry laboratory procedures. The observed boiling point at a specific pressure can be extrapolated to the normal boiling point if required.

-

Density Measurement: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid sample at a controlled temperature (e.g., 25°C).

-

Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of a liquid sample at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

-

Flash Point Determination: The closed-cup flash point is determined using a Pensky-Martens or similar apparatus, where the liquid is heated in a closed container, and a flame is periodically introduced to the vapor space to determine the lowest temperature at which the vapors ignite.

Logical Relationships of Physical Properties

The physical properties of a chemical compound like m-tolyl isocyanate are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates this relationship.

Safety and Handling

m-Tolyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[11] It is crucial to wear personal protective equipment, including gloves, eye protection, and respiratory protection.[12]

-

Hazards: Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation. It reacts violently with water.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] It should be kept away from moisture, heat, sparks, and open flames.[11][13] Recommended storage temperature is 2-8°C.[6]

-

Incompatible Materials: Water, amines, strong bases, alcohols, and acids.[12][13]

Synthesis and Reactivity

Isocyanates are generally synthesized from the corresponding amine or through the carbonylation of nitro compounds.[14][15] A common laboratory and industrial method is the reaction of the corresponding amine (m-toluidine) with phosgene or a phosgene equivalent.

The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and unstable carbamic acids (which decompose to the corresponding amine and carbon dioxide), respectively. This reactivity makes m-tolyl isocyanate a versatile building block in organic synthesis.[1]

References

- 1. m-Tolyl isocyanate 99 621-29-4 [sigmaaldrich.com]

- 2. m-Tolyl isocyanate | 621-29-4 [chemicalbook.com]

- 3. m-Tolyl isocyanate | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Tolyl isocyanate, 99% | Fisher Scientific [fishersci.ca]

- 5. Isocyanates | Fisher Scientific [fishersci.ca]

- 6. m-Tolyl isocyanate 99 621-29-4 [sigmaaldrich.com]

- 7. upchemusa.com [upchemusa.com]

- 8. m-Tolyl isocyanate | 621-29-4 [amp.chemicalbook.com]

- 9. m-Tolyl isocyanate [lanxess.com]

- 10. m-Tolyl isocyanate CAS#: 621-29-4 [m.chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. fishersci.com [fishersci.com]

- 14. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 15. Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles [organic-chemistry.org]

An In-depth Technical Guide on the Molecular Structure of 2-Methoxy-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2-Methoxy-5-methylphenyl isocyanate. This compound, with the CAS Number 59741-04-7, is a valuable reagent in organic synthesis and holds potential for applications in medicinal chemistry and materials science.[1][2][3]

Molecular Structure and Chemical Identity

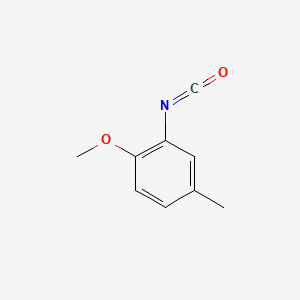

This compound is an aromatic isocyanate characterized by a phenyl ring substituted with a methoxy group at the 2-position, a methyl group at the 5-position, and an isocyanate functional group at the 1-position.

Systematic IUPAC Name: 2-isocyanato-1-methoxy-4-methylbenzene[1]

Synonyms: 6-Methoxy-m-tolyl isocyanate[1][3]

Molecular Formula: C₉H₉NO₂[1][3]

Molecular Weight: 163.17 g/mol [3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Clear colorless to pale yellow liquid | [1] |

| Melting Point | 25-26 °C | [4] |

| Boiling Point | 240 °C | [4] |

| Density | 1.112 g/mL at 25 °C | [4] |

| Refractive Index | 1.5335-1.5385 @ 20 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Soluble in organic solvents. The methoxy group can enhance solubility. | [2] |

| Stability | Moisture sensitive. | [5] |

Synthesis

A potential synthetic pathway for this compound is outlined below:

Caption: Plausible synthesis of this compound.

General Experimental Protocol for Curtius Rearrangement

The following is a generalized experimental protocol for the synthesis of an aryl isocyanate from a benzoyl chloride via the Curtius rearrangement. This protocol should be adapted and optimized for the specific synthesis of this compound.

-

Formation of the Acyl Azide:

-

To a solution of 2-methoxy-5-methylbenzoyl chloride in a suitable anhydrous solvent (e.g., acetone, acetonitrile), a solution of sodium azide in water is added dropwise at a low temperature (typically 0-5 °C).

-

The reaction mixture is stirred vigorously for a period of time (e.g., 1-2 hours) while maintaining the low temperature.

-

The formation of the acyl azide can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the acyl chloride peak and appearance of the azide peak).

-

-

Curtius Rearrangement:

-

The acyl azide is extracted into an inert, high-boiling solvent (e.g., toluene, diphenyl ether). Caution: Acyl azides can be explosive and should be handled with extreme care. They should not be isolated in a pure form unless absolutely necessary and should be kept in solution.

-

The solution of the acyl azide is heated to induce the rearrangement. The temperature required can vary depending on the substrate but is typically in the range of 80-120 °C.

-

The rearrangement is accompanied by the evolution of nitrogen gas. The reaction is complete when gas evolution ceases.

-

-

Isolation of the Isocyanate:

-

The resulting isocyanate solution can be used directly for subsequent reactions.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can then be purified by vacuum distillation.

-

Spectroscopic Data

Detailed experimental spectra for this compound were not found in the searched literature. However, based on the known spectral properties of related compounds and functional groups, the expected spectroscopic characteristics are summarized below.

¹H NMR Spectroscopy

The expected chemical shifts (δ) in the ¹H NMR spectrum (in CDCl₃) are as follows:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.2 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H |

¹³C NMR Spectroscopy

The expected chemical shifts (δ) in the ¹³C NMR spectrum are as follows:

| Carbon | Expected Chemical Shift (ppm) |

| Isocyanate (-N=C=O) | 120 - 130 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-NCO | 130 - 140 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic CH | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

The key diagnostic absorption bands in the IR spectrum are:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | 2250 - 2280 | Strong, sharp |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to strong |

| C-O (methoxy) | 1000 - 1300 | Strong |

The most characteristic peak for isocyanates is the strong and sharp absorption band around 2270 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=O group.[10]

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163. Common fragmentation patterns for aromatic isocyanates include the loss of CO (M-28) and the isocyanate group (M-42).

Applications in Research and Drug Development

While specific examples of the use of this compound in drug development or as a biological probe were not identified in the conducted searches, its chemical nature suggests several potential applications.

-

Scaffold for Drug Discovery: The substituted phenyl ring provides a scaffold that can be further functionalized. The isocyanate group is a highly reactive handle for covalently linking this scaffold to other molecules of interest, such as pharmacophores or targeting ligands.

-

Bioconjugation: Isocyanates are known to react with nucleophilic groups on biomolecules, such as the amine groups of lysine residues in proteins. This reactivity could be exploited to attach the 2-methoxy-5-methylphenyl group to proteins for various applications, including the development of chemical probes to study biological targets.

-

Synthesis of Urea and Carbamate Derivatives: The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is a fundamental transformation in medicinal chemistry. Many drugs contain these functional groups, and this compound can serve as a building block for creating libraries of such compounds for screening against biological targets. The methoxy and methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Caption: Potential applications in drug discovery.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also a potential skin and respiratory sensitizer. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile aromatic compound with a unique combination of functional groups. While detailed experimental data and specific applications in drug discovery are not extensively documented in the public domain, its molecular structure and chemical reactivity make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for scientists working with this molecule. Further research is warranted to fully explore its synthetic utility and biological activity.

References

- 1. L16001.03 [thermofisher.com]

- 2. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:59741-04-7 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemical-label.com [chemical-label.com]

A Technical Guide to the Spectroscopic Profile of 2-Methoxy-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data for 2-Methoxy-5-methylphenyl isocyanate (C₉H₉NO₂; CAS Number: 59741-04-7). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of related compounds, including 2-methoxyphenyl isocyanate and 2-methoxy-5-methylphenol, and are intended to be a reference for experimental verification.

1.1. Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.8-6.9 | dd | 1H | Ar-H |

| ~6.7-6.8 | d | 1H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.3 | s | 3H | -CH₃ |

Table 1: Predicted ¹H NMR chemical shifts for this compound.

1.2. Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | Ar-C-O |

| ~130-135 | Ar-C-CH₃ |

| ~125-130 | Ar-C-NCO |

| ~120-125 | Ar-C-H |

| ~115-120 | Ar-C-H |

| ~110-115 | Ar-C-H |

| ~128 | -N=C=O |

| ~55-60 | -OCH₃ |

| ~20-25 | -CH₃ |

Table 2: Predicted ¹³C NMR chemical shifts for this compound. The chemical shift for the isocyanate carbon is a distinguishing feature.

1.3. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | -N=C=O asymmetric stretch |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1020-1040 | Medium | C-O-C stretch |

Table 3: Predicted characteristic IR absorption bands for this compound. The strong and sharp peak around 2270 cm⁻¹ is a key indicator of the isocyanate functional group[1][2].

1.4. Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 163 | Molecular ion [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 134 | [M - CO]⁺ or [M - NCH]⁺ |

| 118 | [M - NCO]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Table 4: Predicted major fragmentation peaks for this compound under Electron Ionization (EI). The fragmentation of isocyanates can be complex, and these represent plausible major fragments[3][4][5].

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter[6].

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Perform baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent[6][7].

-

Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to encompass all expected carbon signals (typically 0-220 ppm)[8].

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2. Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, which is suitable for liquid samples[9][10][11][12].

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Identify and label the significant absorption peaks.

-

2.3. Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry[13][14][15][16][17].

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile and thermally stable.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. agilent.com [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. mt.com [mt.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. chem.umd.edu [chem.umd.edu]

The Chemical Reactivity of Substituted Phenyl Isocyanates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the isocyanate group attached to a substituted phenyl ring. Understanding the intricate interplay of electronic and steric effects of various substituents is paramount for controlling reaction kinetics and designing novel molecules in fields such as medicinal chemistry and materials science. This document delves into the core principles governing this reactivity, presents quantitative kinetic data, details key experimental protocols, and provides visual representations of reaction mechanisms and influential factors.

Core Principles of Reactivity

The isocyanate group (-N=C=O) is a highly electrophilic moiety due to the cumulative electron-withdrawing effects of the nitrogen and oxygen atoms, rendering the central carbon atom susceptible to nucleophilic attack. The reactivity of this functional group is significantly modulated by the nature and position of substituents on the phenyl ring. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects: The electronic nature of a substituent alters the electron density of the phenyl ring, which in turn influences the electrophilicity of the isocyanate carbon through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups decrease the electron density on the phenyl ring. This inductive withdrawal of electron density enhances the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more reactive towards nucleophiles.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density on the phenyl ring through inductive and/or resonance effects. This increased electron density reduces the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity.

Steric Effects: The size and position of a substituent on the phenyl ring can physically hinder the approach of a nucleophile to the electrophilic isocyanate carbon. This is particularly pronounced for substituents in the ortho position. The steric hindrance increases the activation energy of the reaction, leading to a slower reaction rate.

Quantitative Reactivity Data

The Hammett equation provides a framework for quantifying the electronic effects of meta and para substituents on the reaction rates of substituted phenyl isocyanates. The equation is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of a substituted phenyl isocyanate.

-

k₀ is the rate constant for the reaction of the unsubstituted phenyl isocyanate.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic attack on the isocyanate group. The following tables summarize representative kinetic data for the reactions of various substituted phenyl isocyanates with common nucleophiles.

Table 1: Relative Rate Constants for the Reaction of Substituted Phenyl Isocyanates with Alcohols

| Substituent | Position | Relative Rate Constant (k_rel) | Primary Effect(s) |

| -NO₂ | para | High | Strong Electron-Withdrawing |

| -CN | para | High | Strong Electron-Withdrawing |

| -Cl | para | Moderate | Electron-Withdrawing |

| -H | - | 1.00 (Reference) | - |

| -CH₃ | para | Low | Electron-Donating |

| -OCH₃ | para | Low | Strong Electron-Donating (Resonance) |

| -CH₃ | ortho | Very Low | Steric Hindrance, Electron-Donating |

Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isocyanates with n-Butanol in Toluene at 25°C

| Substituent | Position | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 4-NO₂ | para | 1.5 x 10⁻³ |

| 3-NO₂ | meta | 1.2 x 10⁻³ |

| 4-Cl | para | 4.0 x 10⁻⁴ |

| H | - | 1.8 x 10⁻⁴ |

| 4-CH₃ | para | 8.0 x 10⁻⁵ |

| 4-OCH₃ | para | 4.5 x 10⁻⁵ |

Key Reactions and Experimental Protocols

Substituted phenyl isocyanates undergo a variety of important chemical transformations, primarily involving nucleophilic addition to the carbonyl carbon of the isocyanate group.

Reaction with Alcohols to Form Carbamates

The reaction of a substituted phenyl isocyanate with an alcohol yields a carbamate (urethane). This reaction is fundamental in polyurethane chemistry.

Experimental Protocol: Synthesis of a Substituted N-Phenyl Carbamate

-

Materials: Substituted phenyl isocyanate (1.0 eq), alcohol (1.1 eq), anhydrous toluene, and a catalyst such as dibutyltin dilaurate (DBTDL) (0.1 mol%).

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous toluene. b. Add the catalyst to the alcohol solution and stir. c. Slowly add the substituted phenyl isocyanate to the solution at room temperature. d. The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C) and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹). e. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. f. The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure of the purified carbamate is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is typically very rapid and exothermic, producing substituted ureas.

Experimental Protocol: Synthesis of a Substituted N,N'-Diphenylurea

-

Materials: Substituted phenyl isocyanate (1.0 eq), substituted aniline (1.0 eq), and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure: a. In a round-bottom flask, dissolve the substituted aniline in the anhydrous solvent. b. Cool the solution in an ice bath. c. Slowly add a solution of the substituted phenyl isocyanate in the same solvent to the cooled aniline solution with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-2 hours). e. The product often precipitates from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. f. The crude urea is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried.

-

Characterization: The identity and purity of the product are confirmed by melting point determination and spectroscopic analysis.

Reaction with Thiols to Form Thiocarbamates

The reaction with thiols is generally slower than with amines or alcohols and often requires a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate.

Experimental Protocol: Synthesis of a Substituted S-Phenyl Thiocarbamate

-

Materials: Substituted phenyl isocyanate (1.0 eq), thiol (1.0 eq), a catalyst (e.g., triethylamine, 0.1 eq), and an anhydrous solvent (e.g., THF).

-

Procedure: a. To a solution of the thiol and catalyst in the anhydrous solvent, add the substituted phenyl isocyanate dropwise at room temperature under an inert atmosphere. b. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or FTIR. c. Once the reaction is complete, the solvent is removed in vacuo. d. The residue is then purified by column chromatography on silica gel to afford the desired thiocarbamate.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Flow of Reactivity Influences

Caption: Factors influencing the chemical reactivity of substituted phenyl isocyanates.

General Mechanism of Nucleophilic Addition

Caption: Generalized mechanism for the nucleophilic addition to an isocyanate.

Experimental Workflow for Kinetic Analysis

Caption: Typical experimental workflow for determining the kinetics of isocyanate reactions.

Conclusion

The chemical reactivity of the isocyanate group on a substituted phenyl ring is a finely tunable property governed by a combination of electronic and steric factors. A thorough understanding of these principles is crucial for researchers in drug development and polymer science, enabling the rational design of molecules and the precise control of reaction outcomes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the practical application of this knowledge in a laboratory setting.

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-5-methylphenyl isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-5-methylphenyl isocyanate in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally similar isocyanates, namely p-tolyl isocyanate and 4-methoxyphenyl isocyanate, to provide well-founded estimations and guidance. Standardized experimental protocols for determining solubility and stability are also detailed to empower researchers in generating precise data for their specific applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59741-04-7 | N/A |

| Molecular Formula | C₉H₉NO₂ | N/A |

| Molecular Weight | 163.17 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 240 °C (lit.) | [1] |

| Melting Point | 25-26 °C (lit.) | [1] |

| Density | 1.112 g/mL at 25 °C (lit.) | [1] |

Solubility Profile

Isocyanates, in general, are reactive electrophiles and their solubility is influenced by the polarity of the solvent. Aromatic isocyanates, like the one , are typically soluble in a variety of aprotic organic solvents. The presence of a methoxy and a methyl group on the phenyl ring is expected to enhance its solubility in moderately polar to nonpolar solvents.

Table 2.1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Estimated Solubility | Rationale/Supporting Data |

| Toluene | Aromatic Hydrocarbon | High | Aromatic isocyanates are generally highly soluble in aromatic solvents. Toluene is a common solvent for isocyanate reactions. |

| Tetrahydrofuran (THF) | Ether | High | Ethers are good solvents for a wide range of organic compounds, including isocyanates. 4-methoxyphenyl isocyanate is soluble in ether.[2] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | High | Halogenated solvents are effective at dissolving a broad spectrum of organic molecules. |

| Acetone | Ketone | Moderate to High | Ketones are polar aprotic solvents that can dissolve many organic compounds. |

| Ethyl Acetate | Ester | Moderate to High | Esters are good solvents for many organic molecules. |

| Acetonitrile | Nitrile | Moderate | A polar aprotic solvent that can dissolve a range of organic compounds. |

| Hexane | Aliphatic Hydrocarbon | Low to Moderate | Nonpolar solvents may have lower solvating power for this substituted aromatic isocyanate. |

| Ethanol | Protic Alcohol | Soluble, but reactive | Isocyanates react with alcohols to form urethanes. While it will likely dissolve, it will not be stable. 4-methoxyphenyl isocyanate is noted as soluble in alcohol, but with a warning of instability.[2] |

| Water | Protic | Very Low, and reactive | Isocyanates react with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. p-Tolyl isocyanate has a reported water solubility of 7.5 g/L at 20°C, but it is also noted as being moisture sensitive.[3][4] |

Stability in Organic Solvents

The stability of this compound is critically dependent on the nature of the solvent, particularly its proticity and the presence of nucleophilic impurities.

Reactivity with Protic Solvents

Isocyanates are highly susceptible to reaction with nucleophiles. Protic solvents, which contain acidic protons (e.g., O-H, N-H bonds), will react with the isocyanate group.

-

Alcohols (R-OH): React to form urethanes. This reaction is often catalyzed by tertiary amines or organometallic compounds.

-

Water (H₂O): Reacts to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (2-methoxy-5-methylaniline) and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea derivative.

-

Amines (R-NH₂): React very rapidly to form ureas.

Due to this high reactivity, it is imperative to use anhydrous aprotic solvents for any application where the isocyanate is intended to be stored or used in solution without degradation.

Stability in Aprotic Solvents

In dry, aprotic solvents such as toluene, THF, and dichloromethane, this compound is expected to be significantly more stable. However, degradation can still occur over time, especially in the presence of catalysts, light, or elevated temperatures. The primary degradation pathway in the absence of external nucleophiles is self-polymerization (trimerization) to form an isocyanurate.

Table 3.1: Stability Considerations for this compound in Organic Solvents

| Solvent Type | Stability | Potential Degradation Pathways |

| Aprotic Nonpolar (e.g., Toluene, Hexane) | Good | Trimerization (slow). |

| Aprotic Polar (e.g., THF, Acetone, Ethyl Acetate, Acetonitrile, DCM) | Good | Trimerization (can be faster than in nonpolar solvents). |

| Protic (e.g., Alcohols, Water) | Poor | Urethane formation (with alcohols), Urea formation (with water/amines). |

Experimental Protocols

Protocol for Determination of Solubility

This protocol is adapted from general principles for solubility determination of organic compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Small, sealable glass vials

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the mass of the isocyanate added.

-

Add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation and moisture ingress.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure that excess solid or liquid isocyanate remains, indicating saturation.

-

-

Sample Preparation for Analysis:

-

Allow the vial to stand undisturbed at the set temperature for a period to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.

-

Weigh the filtered solution to determine its mass.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve and determine the concentration of the isocyanate in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the isocyanate in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Protocol for Assessment of Stability

This protocol is based on the principle of determining the isocyanate content over time using a titrimetric method, adapted from ASTM D2572.

Objective: To assess the stability of this compound in a given anhydrous organic solvent over a defined period.

Materials:

-

Solution of this compound in the anhydrous solvent of interest at a known initial concentration.

-

Anhydrous toluene

-

Di-n-butylamine solution in anhydrous toluene (e.g., 2 M)

-

Isopropyl alcohol

-

Standardized hydrochloric acid (HCl) solution (e.g., 1 N)

-

Bromocresol green indicator

-

Conical flasks

-

Burette

Procedure:

-

Initial Isocyanate Content (Time = 0):

-

Accurately transfer a known amount of the freshly prepared isocyanate solution into a conical flask.

-

Add a known excess of the di-n-butylamine/toluene solution to the flask.

-

Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15 minutes) with occasional swirling.

-

Add isopropyl alcohol to the flask.

-

Add a few drops of bromocresol green indicator.

-

Titrate the solution with the standardized HCl solution until the color changes from blue to yellow. This is the sample titration.

-

Perform a blank titration by following the same procedure but without the isocyanate solution.

-

-

Stability Study:

-

Store the bulk isocyanate solution under the desired conditions (e.g., room temperature, protected from light).

-

At specified time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution and repeat the titration procedure described in step 1.

-

-

Calculation of Isocyanate Content:

-

The percent NCO content can be calculated using the following formula: % NCO = [(B - V) * N * 4.202] / W Where:

-

B = volume of HCl for the blank titration (mL)

-

V = volume of HCl for the sample titration (mL)

-

N = normality of the HCl solution

-

4.202 = milliequivalent weight of the NCO group

-

W = weight of the sample (g)

-

-

-

Assessment of Stability:

-

Plot the % NCO content as a function of time. A decrease in the % NCO content over time indicates degradation of the isocyanate in the solvent under the storage conditions.

-

Visualizations

Caption: Reaction Pathways of this compound.

Caption: Experimental Workflow for Isocyanate Stability Assessment.

Conclusion

This compound is anticipated to be soluble in a range of common aprotic organic solvents but will exhibit significant instability in protic solvents due to the high reactivity of the isocyanate functional group. For applications requiring the use of this compound in solution, it is crucial to use anhydrous aprotic solvents and to verify its stability over the intended duration of use. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability of this compound in their specific solvent systems, ensuring the reliability and reproducibility of their experimental outcomes.

References

Health and Safety Profile of 2-Methoxy-5-methylphenyl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-Methoxy-5-methylphenyl isocyanate (CAS No. 59741-04-7). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of exposure posing significant health risks. The primary hazards are associated with its acute toxicity, irritant properties, and potential for sensitization.

Globally Harmonized System (GHS) Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data (Estimated)

| Route of Exposure | Species | Value | Classification | Reference |

| Oral | Rat | LD50: 1450 mg/kg | Category 4 | [3] (for p-Cresidine) |

| Dermal | - | - | Category 4 | [1] |

| Inhalation | - | - | Category 4 | [1] |

Table 2: Irritation and Sensitization Data

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | - | Irritant | Category 2 | [1] |

| Eye Irritation | - | Serious Irritant | Category 2 | [1] |

| Respiratory Sensitization | - | Sensitizer | Category 1 | |

| Skin Sensitization | - | Sensitizer | Category 1 |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments based on the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols provide a framework for generating reliable and reproducible data for the health hazard assessment of chemicals like this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

If mortality occurs, the test is repeated with a lower dose level. If no mortality occurs, a higher dose level is used.

-

This process is continued until the dose causing mortality or no effects is identified.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

Acute Dermal Toxicity - OECD Guideline 402

Objective: To determine the acute dermal toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Dose Level: A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full study with multiple dose groups may be necessary.

-

Exposure Duration: The exposure period is 24 hours.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for 14 days. Skin reactions at the site of application are also recorded. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

Acute Inhalation Toxicity - OECD Guideline 403

Objective: To determine the acute inhalation toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats are the preferred species.

-

Exposure Apparatus: The animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.

-

Test Substance Generation: The substance is generated as a vapor, aerosol, or dust, depending on its physical form.

-

Concentration: A limit test at a concentration of 5 mg/L for dusts and mists, or 20,000 ppm for gases and vapors, is often performed. If toxicity is observed, a study with at least three concentrations is conducted to determine the LC50.

-

Exposure Duration: The standard exposure duration is 4 hours.

-

Observations: Animals are observed for clinical signs of toxicity and mortality during and after exposure for 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits with intact skin are used.

-

Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.

-

Exposure Duration: The exposure period is 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of the skin reactions is scored according to a graded scale.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin lesions.

Acute Eye Irritation/Corrosion - OECD Guideline 405

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye reactions is scored according to a graded scale.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the eye lesions.

Skin Sensitization - OECD Guideline 406 (Guinea Pig Maximization Test)

Objective: To determine the potential of a substance to cause skin sensitization.

Methodology:

-

Test Animals: Young, healthy adult guinea pigs are used.

-

Induction Phase:

-

Intradermal Injections: The test substance is injected intradermally with and without Freund's Complete Adjuvant (FCA) to stimulate an immune response.

-

Topical Application: One week later, the test substance is applied topically to the same area.

-

-

Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance on a naive skin site.

-

Observation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal.

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the health and safety of this compound.

Caption: Hazard Identification and First Aid Response Workflow.

Caption: Accidental Spill Response Workflow.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (see Section 6).

-

Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store away from incompatible materials such as acids, bases, alcohols, and amines.

-

Protect from moisture.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use of a laboratory fume hood or other effective local exhaust ventilation is recommended to keep airborne levels below exposure limits.

-

Ensure eyewash stations and safety showers are readily available.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Specific Hazards Arising from the Chemical:

-

Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

-

Isocyanates can react with water to produce carbon dioxide, which can build up pressure in closed containers.

Protective Equipment and Precautions for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid breathing vapors, mist, or gas.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let product enter drains.

Methods for Containment and Cleaning Up:

-

Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Decontaminate the spill area with a suitable decontamination solution (e.g., a mixture of water, ammonia, and detergent).

Stability and Reactivity

Reactivity:

-

Reacts with water, alcohols, amines, and strong bases.

Chemical Stability:

-

Stable under recommended storage conditions.

Possibility of Hazardous Reactions:

-

Polymerization may occur in the presence of moisture, bases, or elevated temperatures.

Conditions to Avoid:

-

Heat, flames, and sparks.

-

Exposure to moisture.

Incompatible Materials:

-

Water, alcohols, amines, strong acids, and strong bases.

Hazardous Decomposition Products:

-

Carbon oxides, nitrogen oxides, and hydrogen cyanide.

This guide is intended to provide essential health and safety information for this compound. It is not exhaustive and should be used in conjunction with the manufacturer's Safety Data Sheet (SDS) and established laboratory safety protocols. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.

References

A Technical Guide to the Discovery and History of Substituted Phenyl Isocyanates in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of substituted phenyl isocyanates, a class of compounds that has become indispensable in the landscape of modern organic chemistry and drug development. From their initial synthesis in the 19th century to their contemporary applications, this document provides a comprehensive overview of their synthesis, key reactions, and physical properties, with a focus on the foundational experimental work.

Discovery and Early History

The journey into the world of isocyanates began in the mid-19th century with the pioneering work of German chemist August Wilhelm von Hofmann. While his initial research focused on the study of amines and their relationship to ammonia, his investigations led to the development of a novel reaction that would bear his name and become a cornerstone for the synthesis of isocyanates.

In 1881, Hofmann reported that the treatment of a primary amide with bromine in an alkaline solution resulted in the formation of a primary amine with one less carbon atom.[1] This reaction, now famously known as the Hofmann rearrangement , proceeds through a key isocyanate intermediate.[1] Although Hofmann's primary goal was the synthesis of amines, his work laid the theoretical and practical groundwork for the isolation and study of isocyanates.

Independently, in 1885, Theodor Curtius discovered another powerful method for the synthesis of isocyanates.[2][3][4] The Curtius rearrangement involves the thermal decomposition of an acyl azide, which yields an isocyanate and nitrogen gas.[2][3][4] This reaction proved to be a versatile and widely applicable method for preparing a variety of isocyanates, including substituted phenyl isocyanates, from their corresponding carboxylic acids.

The first general method for the direct synthesis of aromatic isocyanates was reported by Hentschel in 1884, involving the reaction of an aromatic primary amine with phosgene. This phosgenation reaction remains a significant industrial method for the production of isocyanates.

These early discoveries by Hofmann, Curtius, and Hentschel opened the door to the systematic synthesis and exploration of substituted phenyl isocyanates, paving the way for their extensive use in organic synthesis.

Key Synthetic Methodologies

The two primary historical methods for the laboratory-scale synthesis of substituted phenyl isocyanates are the Hofmann and Curtius rearrangements.

The Hofmann Rearrangement

The Hofmann rearrangement of substituted benzamides provides a direct route to the corresponding substituted phenyl isocyanates. The reaction is typically carried out by treating the amide with an alkaline solution of a halogen, most commonly bromine.

Logical Workflow of the Hofmann Rearrangement:

References

- 1. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of IUPAC Nomenclature for Aromatic Isocyanates

An In-depth Technical Guide to the IUPAC Nomenclature and Application of Substituted Aromatic Isocyanates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted aromatic isocyanates. It also includes key physicochemical data, detailed experimental protocols for their synthesis, and visualizations of nomenclature logic, experimental workflows, and relevant chemical interactions.

The systematic naming of substituted aromatic isocyanates follows a set of hierarchical rules established by IUPAC. The goal is to provide a unique and unambiguous name for every structure.

Identifying the Principal Functional Group

The foundation of naming a multi-substituted aromatic compound is to determine the principal functional group, which dictates the suffix of the name. The isocyanate group (–NCO) is a key functional group, but its priority must be assessed relative to other substituents present on the aromatic ring.

According to IUPAC recommendations, the isocyanate group is named in one of two ways:

-

As a Suffix (Functional Class Name): When the isocyanate group is the highest-priority functional group, the compound can be named as a functional class name, "isocyanate," following the name of the substituent group (e.g., Phenyl isocyanate).[1]

-

As a Prefix: When a higher-priority functional group (such as a carboxylic acid, ester, or amide) is present, the –NCO group is treated as a substituent and is denoted by the prefix "isocyanato- ".[2]

A general decreasing order of priority for common functional groups is:

-

Carboxylic acids (e.g., -COOH)

-

Acid anhydrides, Esters, Acid halides, Amides

-

Nitriles, Aldehydes, Ketones

-

Alcohols, Thiols, Amines

-

Alkenes, Alkynes

-

Isocyanates (-NCO) , Isothiocyanates, etc.[2]

-

Ethers, Halides, Nitro compounds

Systematic Naming Procedure

-

Identify the Parent Aromatic Ring: This is the primary aromatic structure, such as benzene, naphthalene, or anthracene. For monosubstituted compounds where the -NCO group is principal, the name is simply the name of the aromatic substituent followed by "isocyanate" (e.g., Phenyl isocyanate) or by using the prefix "isocyanato-" with the parent name (e.g., Isocyanatobenzene).[1]

-

Determine and Number Substituents:

-

Assign the carbon atom attached to the highest-priority functional group as locant '1'.

-

Number the remaining carbons of the ring to give the other substituents the lowest possible locants.

-

If a choice remains, number in alphabetical order of the substituents.

-

-

Assemble the Name:

-

List all substituent prefixes in alphabetical order.

-

Follow with the name of the parent aromatic ring.

-

If the isocyanate group is the principal function, the name will be constructed as [locant]-[substituent]phenyl isocyanate or [locant]-[substituent]isocyanatobenzene.

-

Examples:

-

Unsubstituted: Phenyl isocyanate or Isocyanatobenzene

-

Substituted (–NCO is principal): 4-Chlorophenyl isocyanate or 1-Chloro-4-isocyanatobenzene

-

Substituted (–NCO is not principal): 4-Isocyanatobenzoic acid (The carboxylic acid group has higher priority).

Logical Flow for IUPAC Nomenclature

The decision-making process for naming these compounds can be visualized as a logical workflow.

Caption: Logical workflow for determining the IUPAC name of a substituted aromatic isocyanate.

Physicochemical and Spectroscopic Data

Quantitative data is essential for the characterization and identification of substituted aromatic isocyanates. The tables below summarize key physical properties and spectroscopic data for phenyl isocyanate and some of its derivatives.

Table 1: Physical Properties of Selected Aromatic Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenyl isocyanate | 103-71-9 | C₇H₅NO | 119.12 | -30 | 162-163 |

| 4-Chlorophenyl isocyanate | 104-12-1 | C₇H₄ClNO | 153.57 | 29-31 | 198-200 |

| 4-Methylphenyl isocyanate (p-Tolyl isocyanate) | 622-58-2 | C₈H₇NO | 133.15 | - | 186-188 |

| 4-Nitrophenyl isocyanate | 100-28-7 | C₇H₄N₂O₃ | 164.12 | 56-58 | 110 (10 mmHg) |

Data compiled from various chemical supplier and database sources.

Table 2: Spectroscopic Data for Selected Aromatic Isocyanates

| Compound | Spectroscopic Feature | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) |

| Phenyl isocyanate | IR (–N=C=O stretch) | ~2260 (strong)[3] |

| 4-Chlorophenyl isocyanate | ¹H NMR (CDCl₃, 400 MHz) | 7.27 (d, J = 8.4 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H)[4] |

| ¹³C NMR (CDCl₃, 101 MHz) | 132.1, 131.3, 129.7, 125.9[4] | |

| 4-Fluorophenyl isocyanate | ¹H NMR (CDCl₃, 400 MHz) | 7.07 - 6.98 (m, 4H)[4] |

| ¹³C NMR (CDCl₃, 101 MHz) | 162.2 (d, ¹JC-F = 247.5 Hz), 128.2, 126.1 (d, ³JC-F = 9.1 Hz), 116.5 (d, ²JC-F = 23.2 Hz)[4] | |

| 3-Trifluoromethylphenyl isocyanate | ¹H NMR (CDCl₃, 400 MHz) | 7.49 (d, J = 8.0 Hz, 1H), 7.42 (s, 1H), 7.35 (t, J = 8.0 Hz, 1H), 7.29 (d, J = 7.6 Hz, 1H)[4] |

| ¹⁹F NMR (CDCl₃, 565 MHz) | -62.8[4] |

Experimental Protocols

The synthesis of aromatic isocyanates from primary aromatic amines is a fundamental transformation. The use of triphosgene (bis(trichloromethyl) carbonate) is a common and safer laboratory alternative to gaseous phosgene.

General Protocol for Synthesis of an Aromatic Isocyanate using Triphosgene

This protocol is adapted from established literature procedures for the conversion of an aromatic amine to its corresponding isocyanate.[4][5][6]

Materials:

-

Aromatic amine (e.g., 4-chloroaniline) (1.0 eq.)

-

Triphosgene (0.4 eq.)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) as base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic amine (e.g., 10 mmol) in anhydrous DCM (20 mL).

-

Phosgenation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of triphosgene (4 mmol, 0.4 eq.) in anhydrous DCM (10 mL) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

-

Base Addition: After the triphosgene addition is complete, add a base such as triethylamine (1.5 eq.) dropwise, ensuring the temperature remains low. Alternatively, a biphasic system with saturated aqueous NaHCO₃ can be used from the start.[6]

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting amine.

-

Workup:

-

Carefully quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude isocyanate can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis and Purification Workflow

Caption: General experimental workflow for the synthesis and purification of aromatic isocyanates.

Reactivity and Applications in Drug Development

Aromatic isocyanates are highly reactive electrophiles.[7] This reactivity is central to their utility in industrial polymer chemistry and is increasingly leveraged in drug development for creating covalent probes, modifying lead compounds, and synthesizing complex molecules.[8][9] The primary reaction is nucleophilic attack on the central carbon of the –N=C=O group.

Key Reactions with Biological Nucleophiles

The isocyanate moiety can react with various nucleophilic functional groups commonly found on biomolecules and drug-like scaffolds, such as amines, alcohols, and thiols.

-

Reaction with Amines: Forms a stable urea linkage. This is typically the fastest reaction.

-

Reaction with Alcohols: Forms a carbamate (urethane) linkage. This reaction is often slower and may require catalysis.

-

Reaction with Thiols: Forms a thiocarbamate linkage.

-

Reaction with Water: Leads to an unstable carbamic acid, which decarboxylates to form a primary amine and carbon dioxide.[7]

This predictable reactivity allows for the strategic modification of small molecules to append chemical tags, fluorescent labels, or photoaffinity probes.[9]

General Reactivity Pathways

Caption: Reaction pathways of an aromatic isocyanate with common biological nucleophiles.

References

- 1. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 9. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Anwendungshinweise und Protokolle: Derivatisierung von primären und sekundären Aminen mit 2-Methoxy-5-methylphenylisocyanat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von primären und sekundären Aminen mit 2-Methoxy-5-methylphenylisocyanat. Diese Methode wandelt Amine in stabile Harnstoffderivate um, was deren Analyse, insbesondere mittels Hochleistungsflüssigkeitschromatographie (HPLC), verbessert. Die Derivatisierung ist ein entscheidender Schritt für die Quantifizierung von Aminen in verschiedenen Matrices, einschließlich pharmazeutischer und biologischer Proben.

Einleitung

Die quantitative Analyse von primären und sekundären Aminen kann aufgrund ihrer Polarität und geringen UV-Absorption eine Herausforderung darstellen. Die Derivatisierung mit 2-Methoxy-5-methylphenylisocyanat führt zur Bildung von Harnstoffderivaten, die hydrophober sind und eine starke chromophore Gruppe für die UV-Detektion aufweisen. Diese Reaktion ist in der Regel schnell, spezifisch und führt zu hohen Ausbeuten, was sie für die Spurenanalytik geeignet macht.

Reaktionsmechanismus